molecular formula C18H15NO7 B11056740 (1E)-1-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione

(1E)-1-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione

Cat. No.: B11056740
M. Wt: 357.3 g/mol
InChI Key: WBBBRHVUFPESPO-VZUCSPMQSA-N
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Description

1-[(E)-1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methylidene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxole moiety, a furo[3,4-c]pyridine core, and methoxy groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione typically involves multi-step organic reactions. The starting materials often include 4,7-dimethoxy-1,3-benzodioxole and various pyridine derivatives. Key steps in the synthesis may involve:

    Condensation Reactions: Combining the benzodioxole and pyridine derivatives under specific conditions to form the core structure.

    Oxidation and Reduction: Utilizing oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride to achieve the desired oxidation state.

    Cyclization: Forming the furo[3,4-c]pyridine ring through cyclization reactions, often catalyzed by acids or bases.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methylidene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for cyclization and condensation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(E)-1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methylidene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(E)-1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with DNA: Intercalate into DNA strands, affecting replication and transcription processes.

    Modulate Receptors: Bind to cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid: Shares the benzodioxole moiety but differs in the core structure.

    1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-propanamine: Contains the benzodioxole group with an amine functionality.

    3-[3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic acid: Features a similar benzodioxole moiety with an oxadiazole ring.

Uniqueness

1-[(E)-1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methylidene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione is unique due to its combination of a benzodioxole moiety, a furo[3,4-c]pyridine core, and methoxy groups. This structural arrangement imparts distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C18H15NO7

Molecular Weight

357.3 g/mol

IUPAC Name

(1E)-1-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-6-methyl-5H-furo[3,4-c]pyridine-3,4-dione

InChI

InChI=1S/C18H15NO7/c1-8-4-10-11(26-18(21)13(10)17(20)19-8)5-9-6-12(22-2)15-16(14(9)23-3)25-7-24-15/h4-6H,7H2,1-3H3,(H,19,20)/b11-5+

InChI Key

WBBBRHVUFPESPO-VZUCSPMQSA-N

Isomeric SMILES

CC1=CC\2=C(C(=O)N1)C(=O)O/C2=C/C3=CC(=C4C(=C3OC)OCO4)OC

Canonical SMILES

CC1=CC2=C(C(=O)N1)C(=O)OC2=CC3=CC(=C4C(=C3OC)OCO4)OC

Origin of Product

United States

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